![molecular formula C18H14N2O2 B5884515 4-phenoxy-N-3-pyridinylbenzamide](/img/structure/B5884515.png)
4-phenoxy-N-3-pyridinylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-phenoxy-N-3-pyridinylbenzamide often involves multi-step reactions starting from basic aromatic compounds such as 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene. These processes include reactions like the Chichibabin pyridine synthesis, modifications of which have been utilized to create various aromatic diamine monomers with pyridine rings, ether linkages, and other functional groups. These monomers serve as precursors for further polycondensation reactions with aromatic dianhydrides to produce polyimides with specific desirable properties (Huang et al., 2017).
Molecular Structure Analysis
The molecular structures of these synthesized compounds are characterized using techniques such as NMR, FT-IR, and mass spectrometry. These analyses reveal the presence of pyridine rings, pyrrolidine groups, and ether linkages, contributing to the compounds' solubility, thermal stability, and hydrophobicity. Wide-Angle X-ray Diffraction (WAXD) studies often show that these polymers are amorphous, indicating a lack of crystalline order in their solid-state structure (Huang et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving these compounds typically involve polycondensation with various aromatic dianhydrides, facilitated by catalysts and specific conditions to form polyimides. The reactions are designed to imbue the resultant polymers with excellent solubility in organic solvents, high thermal stability, and significant hydrophobicity. These properties are crucial for the materials' applications in areas requiring stability under high temperatures and resistance to water (Huang et al., 2017).
Physical Properties Analysis
The physical properties of these polymers, such as their solubility in common organic solvents, thermal stability with high glass transition temperatures, and hydrophobic surface characteristics, are key to their application. The materials exhibit high thermal stability, with decomposition temperatures often exceeding 500°C and retaining significant mass at even higher temperatures. Their amorphous nature, as indicated by WAXD, and the high glass transition temperatures suggest a robust backbone structure resistant to thermal deformation (Huang et al., 2017).
Chemical Properties Analysis
The chemical stability of these compounds, alongside their reactivity towards specific dianhydrides, underlines their utility in synthesizing advanced polymeric materials. Their ability to form strong, flexible films with excellent mechanical properties is particularly noted, making them suitable for various industrial applications. The detailed chemical properties, such as reactivity and stability, are tailored through the synthesis process, allowing for the production of materials with specific desired characteristics (Huang et al., 2017).
properties
IUPAC Name |
4-phenoxy-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(20-15-5-4-12-19-13-15)14-8-10-17(11-9-14)22-16-6-2-1-3-7-16/h1-13H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJINLHCKMKAITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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